({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a cyclopropyl group, a boronic ester, and a benzyloxy group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopropyl group would introduce strain into the molecule, while the boronic ester could potentially participate in various reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a pyrazole ring, a boronic ester, and a cyclopropyl group can undergo a variety of chemical reactions. For example, the boronic ester could undergo protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the boronic ester could make the compound susceptible to hydrolysis .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazoles and their derivatives play a significant role in medicinal chemistry due to their wide range of biological activities. For instance, pyrazole scaffolds have been central in designing anti-inflammatory and antiviral drugs, targeting multiple biological pathways and viruses such as HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. The structural versatility of pyrazole allows for the development of compounds with varied pharmacological profiles, and the integration of pyrazole with other pharmacophores may lead to potent therapeutic agents (Karati et al., 2022).
Boron-Containing Compounds for Therapeutic Uses
Benzoxaboroles, a class of boron-containing compounds, have shown a broad spectrum of applications in medicinal chemistry due to their unique physicochemical and drug-like properties. These compounds have led to the discovery of new classes of antibacterial, antifungal, anti-protozoal, and anti-inflammatory agents. Two benzoxaborole derivatives are clinically used for treating onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various clinical trial phases. The electron-deficient nature of the boron atom in these compounds contributes to their mechanism of action and ease of preparation, making them a promising field for pharmaceutical research (Nocentini et al., 2018).
Properties
IUPAC Name |
1-[[1-(phenylmethoxymethyl)cyclopropyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BN2O3/c1-19(2)20(3,4)27-22(26-19)18-12-23-24(13-18)15-21(10-11-21)16-25-14-17-8-6-5-7-9-17/h5-9,12-13H,10-11,14-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPLDERBVKFAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CC3)COCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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